
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is a synthetic organic compound. It is often used in various scientific research applications due to its unique chemical properties. This compound is characterized by its complex structure, which includes a tert-butylamino group, a chlorinated isoxazole ring, and a phenoxy group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride typically involves multiple steps:
Formation of the isoxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the phenoxy group: This step often involves nucleophilic substitution reactions.
Introduction of the tert-butylamino group: This can be done via reductive amination or other suitable methods.
Final assembly and purification: The final compound is assembled through a series of coupling reactions, followed by purification using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoxazole ring or the tert-butylamino group.
Reduction: Reduction reactions may target the phenoxy group or the isoxazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups.
Applications De Recherche Scientifique
2-Propanol, 3-(tert-butylamino)-1-(o-((4-chloro-3-methyl-5-isoxazolyl)methoxy)phenoxy)-, hydrochloride is used in various fields:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: In studies involving enzyme inhibition or receptor binding.
Industry: Used in the production of specialized chemicals or materials.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the tert-butylamino group and the isoxazole ring may allow it to bind to active sites or modulate biological pathways. Detailed studies would be required to elucidate the exact mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Propanol, 3-(tert-butylamino)-1-(o-phenoxy)phenol
- 2-Propanol, 3-(tert-butylamino)-1-(o-(chlorophenoxy))phenol
Uniqueness
The unique combination of the tert-butylamino group, the chlorinated isoxazole ring, and the phenoxy group distinguishes this compound from others. These structural features may confer specific chemical reactivity and biological activity, making it valuable for research and industrial applications.
Propriétés
Numéro CAS |
90288-71-4 |
|---|---|
Formule moléculaire |
C18H26Cl2N2O4 |
Poids moléculaire |
405.3 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-[2-[(4-chloro-3-methyl-1,2-oxazol-5-yl)methoxy]phenoxy]propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H25ClN2O4.ClH/c1-12-17(19)16(25-21-12)11-24-15-8-6-5-7-14(15)23-10-13(22)9-20-18(2,3)4;/h5-8,13,20,22H,9-11H2,1-4H3;1H |
Clé InChI |
BTVQIRKJRXNQGA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC(=C1Cl)COC2=CC=CC=C2OCC(CNC(C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


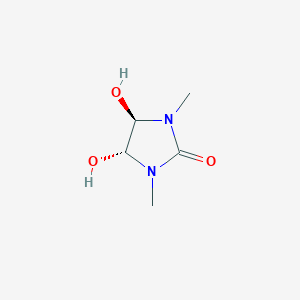
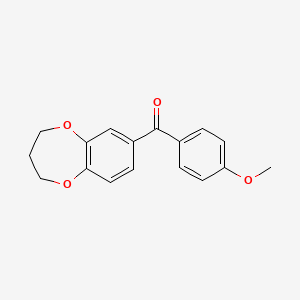
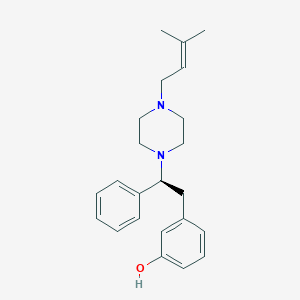
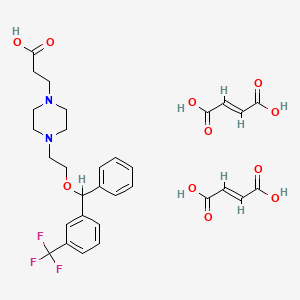

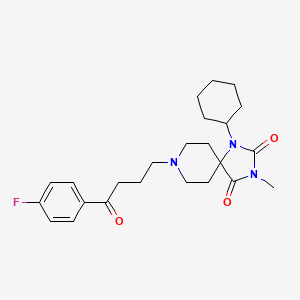

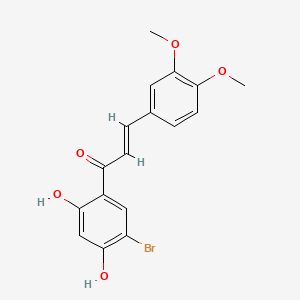
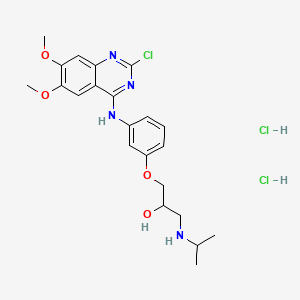


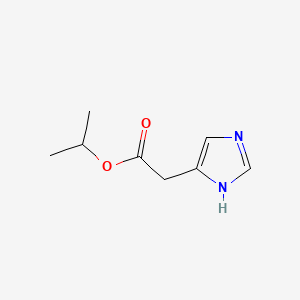
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)

